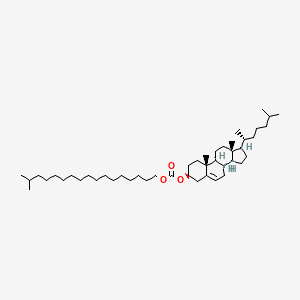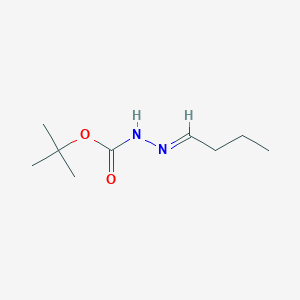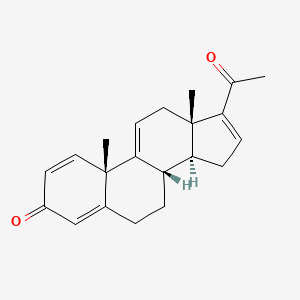
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide is an organic compound . It is a solid substance with a white or near-white appearance . The molecular weight of the compound is 420.3668 .
Synthesis Analysis
A common synthesis method for this compound involves a chemical reaction between 4-Benzyloxy-3-hydroxybenzoic Acid and β-D-Glucuronic Acid . This reaction results in the formation of 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide .Molecular Structure Analysis
The molecular formula of 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide is C20H20O10 . For a more detailed analysis of the molecular structure, further studies and resources would be required.Safety And Hazards
The safety and toxicity data for 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide are limited . During experimental operations, appropriate protective measures should be taken to avoid contact with skin and eyes, and ensure good ventilation in the laboratory . Safety guidelines and procedures should be followed during use .
properties
CAS RN |
1376575-50-6 |
|---|---|
Product Name |
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide |
Molecular Formula |
C₂₀H₂₀O₁₀ |
Molecular Weight |
420.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)







